4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine, also known as NVP-BSK805, is a substituted quinoxaline compound developed by Novartis. [] It functions as a potent and selective inhibitor of Janus kinase 2 (JAK2). [] NVP-BSK805 is primarily employed in preclinical research to investigate the therapeutic potential of JAK2 inhibition in various diseases, particularly hematological malignancies and cancers. [, , , , , , , , , , , , ]
The synthesis of NVP-BSK805 involves several key steps typical for the generation of small-molecule kinase inhibitors. The initial synthetic route typically includes the formation of the core pyrrolopyrimidine scaffold, which is central to its activity. Specific methodologies employed in the synthesis may include:
The technical details regarding the exact reagents and conditions used in these synthetic steps are typically proprietary but follow standard organic synthesis protocols .
NVP-BSK805 has a complex molecular structure characterized by a pyrrolopyrimidine core. The chemical formula is C18H20ClN5O·2HCl, indicating it contains multiple functional groups that contribute to its biological activity.
The three-dimensional conformation of NVP-BSK805 allows it to effectively mimic ATP, facilitating its competitive inhibition of JAK2 .
NVP-BSK805 primarily undergoes interactions with JAK2 through competitive inhibition. The mechanism involves binding to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key reactions include:
These reactions highlight the competitive nature of NVP-BSK805 as an inhibitor, which is crucial for its therapeutic effects .
The mechanism of action for NVP-BSK805 involves several critical processes:
This multi-faceted action underscores its potential as a therapeutic agent in treating cancers associated with aberrant JAK2 signaling.
These properties are crucial for formulating NVP-BSK805 into effective therapeutic agents .
NVP-BSK805 has significant applications in scientific research and clinical settings:
The JAK-STAT (Janus kinase–signal transducer and activator of transcription) pathway is a critical signaling cascade regulating cell proliferation, differentiation, survival, and immune responses. Upon cytokine or growth factor binding to cognate receptors, JAK kinases (JAK1, JAK2, JAK3, TYK2) become activated through transphosphorylation. This enables recruitment and phosphorylation of STAT transcription factors, which dimerize and translocate to the nucleus to modulate gene expression. JAK2, in particular, governs signaling for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF), making it indispensable for hematopoiesis. Dysregulated JAK2 activity leads to constitutive STAT activation, particularly STAT3 and STAT5, driving uncontrolled cell cycle progression and evasion of apoptosis—hallmarks of cancer [2] [6].
The JAK2V617F mutation, a valine-to-phenylalanine substitution at position 617, represents a pivotal oncogenic driver in myeloproliferative neoplasms (MPNs). This gain-of-function mutation occurs in >95% of polycythemia vera (PV) cases and 50–60% of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases. The mutation abrogates the autoinhibitory pseudokinase domain, enabling cytokine-independent activation of JAK2 and downstream signaling. Consequently, cells exhibit hypersensitivity to growth factors, enhanced proliferation, and resistance to apoptosis. Beyond MPNs, activating JAK2 mutations or chromosomal translocations (e.g., TEL-JAK2) are implicated in acute myeloid leukemia (AML) and high-risk B-cell acute lymphoblastic leukemia (B-ALL) [2] [6] [10].
Emerging evidence implicates aberrant JAK2 signaling in solid tumors. JAK2 amplifications or hyperactivation occur in subsets of esophageal squamous cell carcinoma (ESCC), breast, and prostate cancers. In ESCC, JAK2 overexpression correlates with radioresistance and poor prognosis. Mechanistically, JAK2 phosphorylates key DNA damage repair proteins (e.g., ATM) and modulates cell cycle checkpoints following radiation-induced DNA damage. Inhibition of JAK2 disrupts STAT3-mediated transcription of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and sensitizes tumor cells to cytotoxic therapies [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7